

# Application Note: Protocol for Assessing Synergy Between Clofazimine and Other Antimycobacterials

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## Compound of Interest

Compound Name: Clofazimine

Cat. No.: B1669197

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## Introduction

**Clofazimine** is an antimycobacterial agent with a long history of use in the treatment of leprosy and, more recently, has been repurposed for the management of multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacterial (NTM) infections.[1][2] Its mechanism of action is primarily directed at the bacterial outer membrane and involves the respiratory chain.[2] **Clofazimine** is believed to act as a prodrug that is reduced by the type 2 NADH:quinone oxidoreductase (NDH-2), leading to the generation of reactive oxygen species (ROS) which are toxic to the mycobacteria.[1] It is thought to compete with menaquinone, a vital cofactor in the mycobacterial electron transfer chain.[1]

The emergence of drug-resistant mycobacterial strains necessitates the exploration of combination therapies to enhance treatment efficacy and combat resistance. Assessing the synergistic, additive, indifferent, or antagonistic interactions between **clofazimine** and other antimycobacterial drugs is crucial for the rational design of new treatment regimens. This application note provides detailed protocols for two common in vitro methods used to assess synergy: the checkerboard assay and the time-kill curve analysis.

## Data Presentation: Summary of Synergistic Interactions

The following tables summarize the reported synergistic interactions between **clofazimine** and other antimycobacterial agents, with synergy typically defined by a Fractional Inhibitory Concentration Index (FICI) of  $\leq 0.5$ .

Table 1: Synergy between **Clofazimine** and Amikacin against Nontuberculous Mycobacteria (NTM)

Mycobacterial Species	Number of Isolates Showing Synergy	FICI Value	Reference
Mycobacterium abscessus	56 of 68 (82%)	Not specified	[3]
Mycobacterium avium complex	All isolates tested	<0.5	[3][4]
Mycobacterium simiae	All isolates tested	<0.5	[3][4]
Mycobacterium chelonae	4 of 5 isolates	Not specified	[3]
M. fortuitum and M. cosmeticum	1 isolate each	Not specified	[3]

Table 2: Synergy between **Clofazimine** and Other Antimycobacterials against Mycobacterium tuberculosis and NTM

Combination Drug	Mycobacterial Species	Number/Percentage of Isolates Showing Synergy	FICI Value	Reference
Moxifloxacin	M. tuberculosis	29 of 30 (96.67%)	Not specified	[5]
Capreomycin	M. tuberculosis	21 of 30 (70.00%)	Not specified	[5]
Bedaquiline	M. abscessus	-	Mean FICI: 0.79 (No interaction)	[6][7]
Bedaquiline	M. avium complex	-	Mean FICI: 0.97 (No interaction)	[6][7]

## Experimental Protocols

### Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[8][9]

#### a. Materials:

- Mycobacterial isolates
- Appropriate liquid broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC)
- 96-well microtiter plates
- **Clofazimine** and the second antimicrobial agent of interest
- Sterile diluents (e.g., DMSO for **clofazimine**)
- Incubator at the appropriate temperature for the specific mycobacterial species

#### b. Protocol:

- Determine the Minimum Inhibitory Concentration (MIC) of each drug individually. This is a prerequisite for the checkerboard assay.
- Prepare drug solutions. Prepare stock solutions of **clofazimine** and the second drug at concentrations significantly higher than their MICs. Make serial twofold dilutions of each drug.
- Set up the checkerboard plate.
  - Along the x-axis of a 96-well plate, add decreasing concentrations of Drug A (e.g., **clofazimine**) to each column.
  - Along the y-axis, add decreasing concentrations of Drug B to each row.
  - The result is a matrix of wells containing various combinations of the two drugs.
  - Include control wells with no drugs (growth control) and wells with each drug alone in a range of concentrations.
- Inoculate the plate. Prepare a standardized mycobacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the broth. Add the inoculum to all wells of the plate.
- Incubate the plate. Incubate the plate under appropriate conditions (e.g., 37°C) for the required duration, which can range from days to weeks depending on the growth rate of the mycobacterial species.
- Read the results. Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a colorimetric indicator like resazurin. The MIC is the lowest concentration of the drug(s) that inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the following formula:

FICI = FIC of Drug A + FIC of Drug B Where:

- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

- $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$

c. Interpretation of FICI Values:

- Synergy:  $\text{FICI} \leq 0.5$
- Additive/Indifference:  $0.5 < \text{FICI} \leq 4.0$
- Antagonism:  $\text{FICI} > 4.0$

## Time-Kill Curve Analysis

Time-kill assays provide a dynamic picture of the antimicrobial interaction over time.[\[10\]](#)[\[11\]](#)

a. Materials:

- Mycobacterial isolates
- Appropriate liquid broth medium
- Culture flasks or tubes
- **Clofazimine** and the second antimicrobial agent
- Sterile saline or broth for dilutions
- Agar plates for colony counting
- Incubator and shaker

b. Protocol:

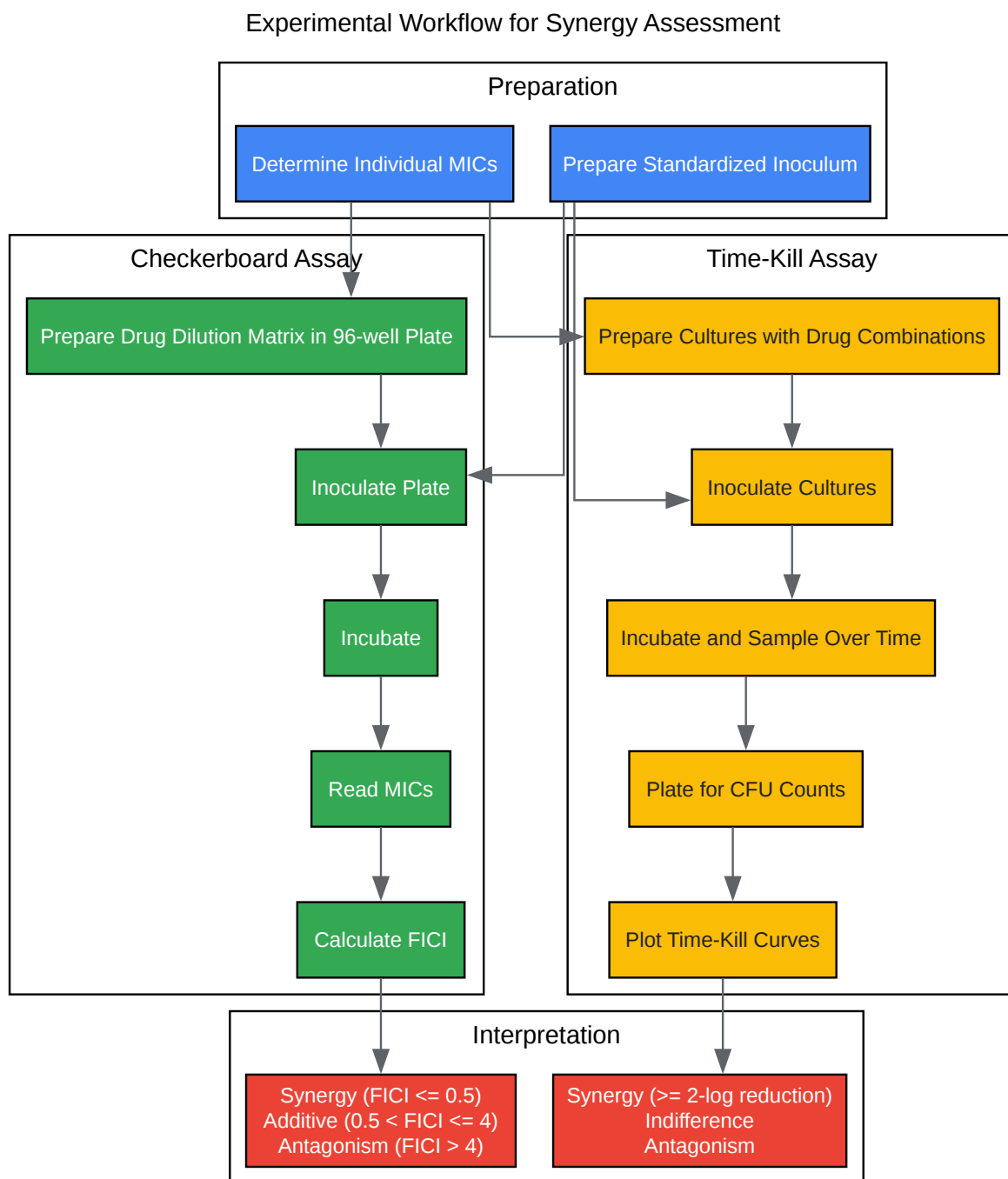
- Prepare the inoculum. Grow a mid-logarithmic phase culture of the mycobacterial isolate.
- Set up the test conditions. Prepare flasks containing fresh broth with:
  - No drug (growth control)
  - **Clofazimine** alone (at a specific concentration, e.g., at or below its MIC)

- The second drug alone (at a specific concentration)
- The combination of **clofazimine** and the second drug at the same concentrations.
- Inoculate the flasks. Inoculate each flask with the prepared mycobacterial culture to a standardized starting density (e.g.,  $10^5$  to  $10^6$  CFU/mL).
- Incubate and sample over time. Incubate the flasks at the appropriate temperature with shaking. At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw aliquots from each flask.
- Determine viable counts. Perform serial dilutions of the collected aliquots and plate them on appropriate agar medium to determine the number of colony-forming units (CFU/mL).
- Plot the time-kill curves. Plot the  $\log_{10}$  CFU/mL against time for each condition.

c. Interpretation of Time-Kill Curves:

- Synergy:  $A \geq 2$ -log<sub>10</sub> decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
- Indifference:  $A < 2$ -log<sub>10</sub> change in CFU/mL with the combination compared to the most active single agent.
- Antagonism:  $A \geq 2$ -log<sub>10</sub> increase in CFU/mL with the combination compared to the least active single agent.

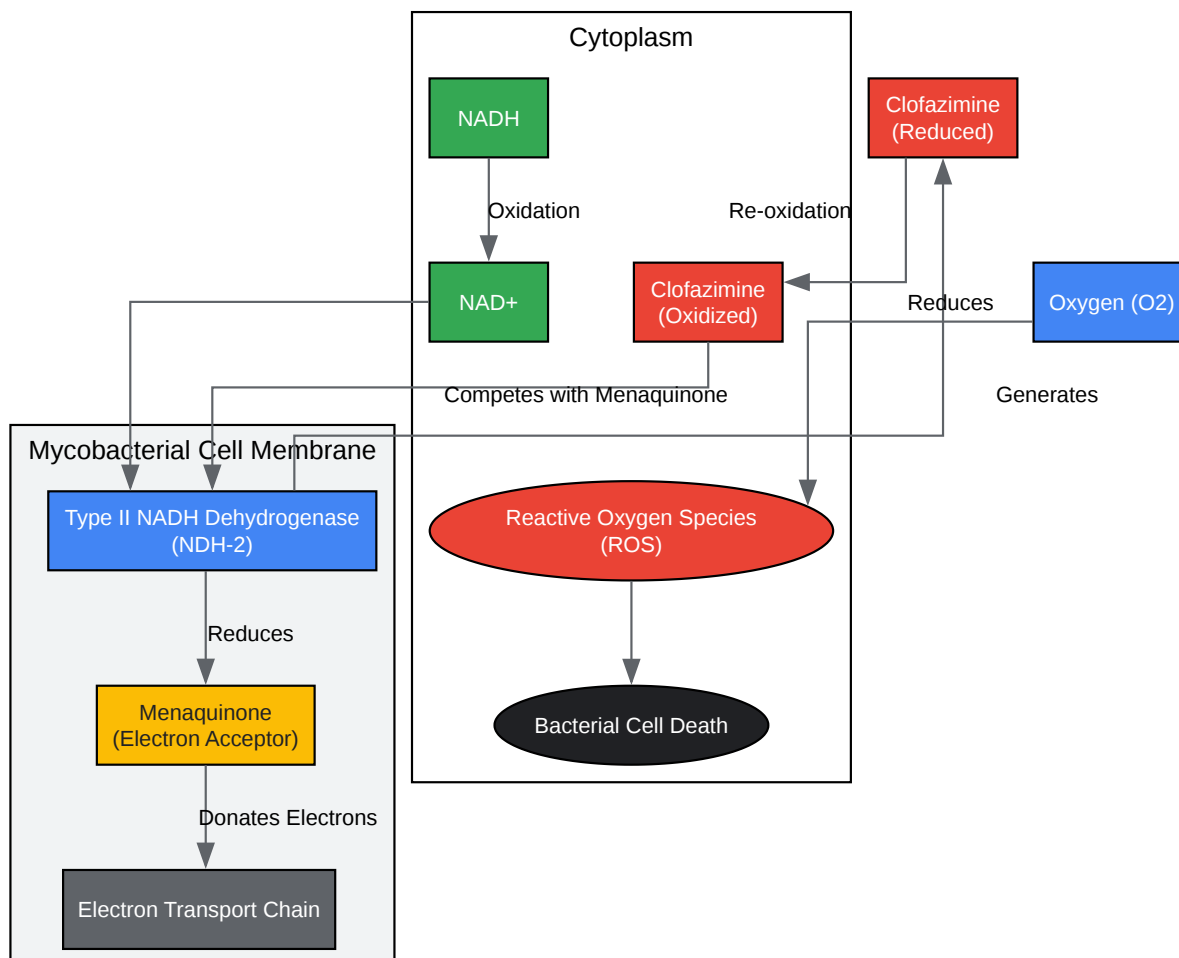
## Mandatory Visualizations



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Caption: Workflow for assessing antimicrobial synergy.

## Proposed Mechanism of Action of Clofazimine in Mycobacteria



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Caption: **Clofazimine**'s proposed mechanism of action.

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